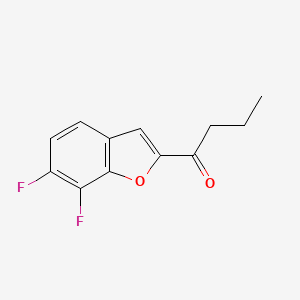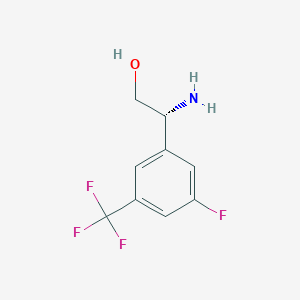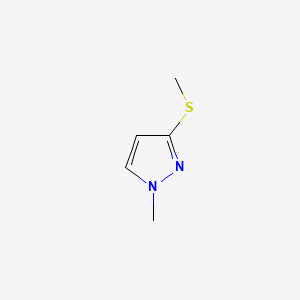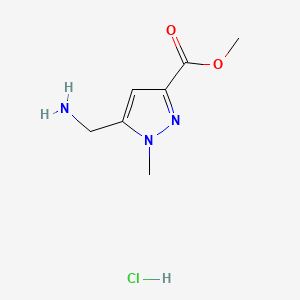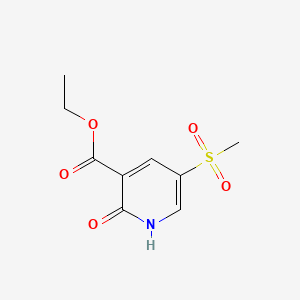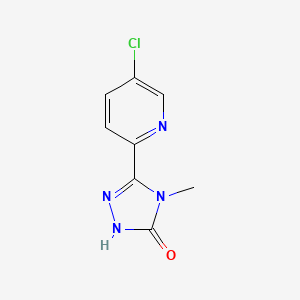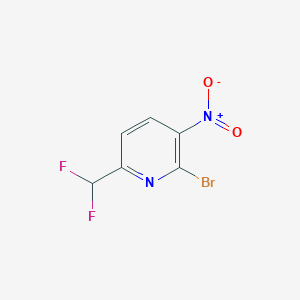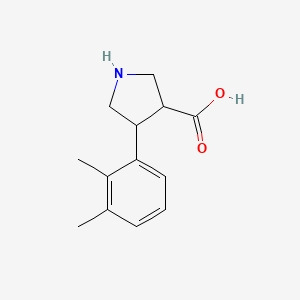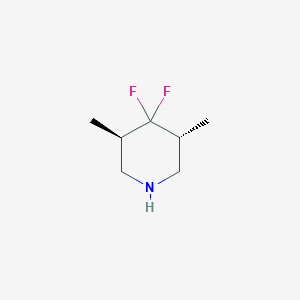
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine is a chiral compound with the molecular formula C7H13F2N. This compound is characterized by the presence of two fluorine atoms and two methyl groups attached to a piperidine ring. The stereochemistry of the compound is defined by the (3R,5R) configuration, indicating the specific spatial arrangement of the substituents on the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of fluorinating agents to introduce the fluorine atoms into the piperidine ring. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted piperidines. These products can be further utilized in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,5R)-3,5-Difluoropiperidine
- (3R,5R)-3,5-Dimethylpiperidine
- (3R,5R)-4,4-Difluoro-3-methylpiperidine
Uniqueness
(3R,5R)-4,4-Difluoro-3,5-dimethylpiperidine is unique due to the presence of both fluorine and methyl groups on the piperidine ring, which imparts distinct chemical and biological properties. The specific (3R,5R) configuration further enhances its selectivity and efficacy in various applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C7H13F2N |
|---|---|
Peso molecular |
149.18 g/mol |
Nombre IUPAC |
(3R,5R)-4,4-difluoro-3,5-dimethylpiperidine |
InChI |
InChI=1S/C7H13F2N/c1-5-3-10-4-6(2)7(5,8)9/h5-6,10H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clave InChI |
ZYRQFDWQZXHTCE-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1CNC[C@H](C1(F)F)C |
SMILES canónico |
CC1CNCC(C1(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


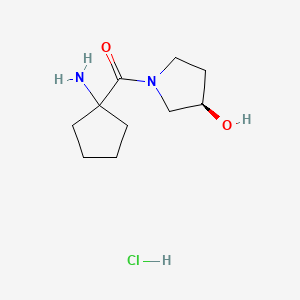
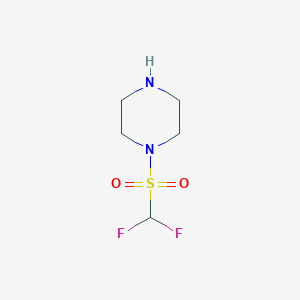
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
